molecular formula C11H10N2O B2843390 7-ethyl-1H-furo[2,3-g]indazole CAS No. 372163-83-2

7-ethyl-1H-furo[2,3-g]indazole

Cat. No.: B2843390
CAS No.: 372163-83-2
M. Wt: 186.214
InChI Key: KHOPERVAFWZDIU-UHFFFAOYSA-N
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Description

7-Ethyl-1H-furo[2,3-g]indazole (CAS 372163-83-2) is a high-purity synthetic compound offered for research and development purposes. With a molecular formula of C11H10N2O and a molecular weight of 186.21 g/mol, it serves as a versatile chemical intermediate in organic synthesis and medicinal chemistry exploration . The compound is part of a class of fused heterocyclic structures that are of significant interest in the design and preparation of novel pharmaceutical agents, as demonstrated by research into efficient preparative routes for this scaffold . This product is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with care, adhering to all applicable laboratory safety protocols. The available safety information indicates precautionary statements regarding handling and exposure (P261, P280, P301+P312, P302+P352, P305+P351+P338) . For comprehensive handling and safety information, please refer to the associated Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-ethyl-1H-furo[2,3-g]indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-2-8-5-9-10(14-8)4-3-7-6-12-13-11(7)9/h3-6H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHOPERVAFWZDIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(O1)C=CC3=C2NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 7 Ethyl 1h Furo 2,3 G Indazole and Its Analogues

Established Synthetic Routes to 7-Ethyl-1H-furo[2,3-g]indazole

The synthesis of this compound involves the construction of the fused furo[2,3-g]indazole core, a structure that combines a furan (B31954) ring with an indazole system.

Preparative Strategies for the Furo[2,3-g]indazole Scaffold

The construction of the furo[2,3-g]indazole scaffold often begins with a pre-formed indazole or a precursor that can be cyclized to form the indazole ring. A common strategy involves the use of substituted indazoles that can undergo annulation to form the furan ring.

One established method starts from 1,3-cyclohexanedione. austinpublishinggroup.com This dione (B5365651) can be reacted with chloroacetaldehyde (B151913) to form 6,7-dihydrobenzofuran-4(5H)-one. austinpublishinggroup.com This intermediate then serves as a key building block for the subsequent formation of the indazole moiety.

Another versatile approach is the Fischer indole (B1671886) synthesis, which can be adapted for the creation of fused heterocyclic systems. For instance, starting from 6-aminoindazole, it is possible to generate the pyrrolo[2,3-g]indazole regioisomer, and similar strategies can be envisioned for the furan analogue. arkat-usa.org The Fischer indolization typically involves the reaction of a hydrazine (B178648) with a ketone or aldehyde under acidic conditions. rsc.org

Multicomponent reactions also offer an efficient pathway to complex heterocyclic systems. For example, a three-component reaction of 1H-indazol-6-amine, arylglyoxal monohydrates, and a suitable cyclic 1,3-dicarbonyl compound can yield functionalized pyrrolo[2,3-g]indazoles, and this methodology could potentially be adapted for the synthesis of the furo[2,3-g]indazole scaffold. researchgate.net

Specific Reaction Conditions and Precursor Chemistry

An efficient preparative route to this compound has been reported. austinpublishinggroup.com The synthesis of a series of substituted 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine derivatives, including the 7-ethyl analogue, starts from 1,3-cyclohexadione. austinpublishinggroup.comebi.ac.uk

The key steps and reagents are outlined in the table below, based on reported synthetic strategies for analogous compounds.

StepPrecursor(s)Reagent(s)Intermediate/ProductReference(s)
11,3-CyclohexanedioneChloroacetaldehyde6,7-Dihydrobenzofuran-4(5H)-one austinpublishinggroup.com
2Substituted HydrazineKetone/Aldehyde Precursor, Acid (e.g., PPA, HOAc/HCl)Fused Indazole System arkat-usa.orgrsc.org
31H-Indazol-6-amine, Arylglyoxal monohydrate, Cyclic 1,3-dicarbonylAcetic acid, EthanolFunctionalized Pyrrolo[2,3-g]indazole researchgate.net

Design and Synthesis of Substituted Furo[2,3-g]indazole Derivatives

The functionalization of the furo[2,3-g]indazole core is crucial for modulating its chemical properties. This section explores the introduction of substituents, with a focus on amine moieties, and strategies for achieving regioselectivity and optimizing reaction outcomes.

Introduction of Amine Moieties (e.g., Ethylamine (B1201723) Derivatives)

The synthesis of 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine derivatives has been a subject of interest. austinpublishinggroup.comebi.ac.uk Specifically, the synthesis of (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine highlights the introduction of a chiral ethylamine side chain. researchgate.nettandfonline.comsigmaaldrich.com These syntheses often involve the alkylation of the indazole nitrogen with a suitable electrophile containing the desired amine functionality, which may be protected during the reaction and deprotected in a subsequent step.

Strategies for Regioselective Functionalization

Regioselectivity is a critical aspect of synthesizing substituted indazoles, as alkylation can occur at either the N1 or N2 position of the indazole ring. researchgate.netbeilstein-journals.org The choice of reaction conditions, including the base and solvent, can influence the regiochemical outcome. beilstein-journals.org For instance, the use of cesium carbonate as a base has been shown to favor N1-alkylation in certain indazole systems. beilstein-journals.org

For functionalization of the aromatic rings, directing groups can be employed to achieve regioselectivity. nih.gov For example, a 2-(trimethylsilyl)ethoxymethyl (SEM) group can direct lithiation to the C3 position of the indazole ring. nih.gov Similarly, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for introducing substituents at specific positions, often preceded by a regioselective halogenation step. chim.itmdpi.com For instance, N-bromosuccinimide (NBS) is widely used for the regioselective bromination of the 3-position of the indazole core. chim.it

Optimization of Reaction Yields and Purity Profiles

Optimizing reaction yields and purity is essential for the practical synthesis of these compounds. This often involves a systematic variation of reaction parameters.

Key Optimization Parameters:

Catalyst System: For cross-coupling reactions, the choice of palladium catalyst and ligand is crucial. For example, Pd(PPh3)4 is a common catalyst for Suzuki couplings. mdpi.com

Base: The strength and nature of the base (e.g., K2CO3, Cs2CO3, NaH) can significantly impact both yield and regioselectivity. beilstein-journals.orgmdpi.com

Solvent: The polarity and aprotic/protic nature of the solvent (e.g., DMF, THF, ethanol) can influence reaction rates and selectivity. chim.itprimescholars.com

Temperature and Reaction Time: Careful control of temperature and monitoring the reaction progress are necessary to maximize the formation of the desired product and minimize side reactions. mdpi.com

Purification Methods: Column chromatography is a standard method for purifying the final products and separating regioisomers. mdpi.comnih.gov

General Synthetic Principles for Indazole-Based Systems

The construction of the indazole nucleus can be achieved through various synthetic strategies. These methods often involve the formation of the pyrazole (B372694) ring fused to a benzene (B151609) ring. Key approaches include one-pot multi-component reactions, transition metal-catalyzed cross-coupling reactions, and various cyclization and annulation protocols. These strategies offer different advantages in terms of efficiency, substrate scope, and regioselectivity.

One-Pot Multi-component Reaction Paradigms

One-pot multi-component reactions (MCRs) are highly efficient synthetic strategies that allow the formation of complex molecules from three or more starting materials in a single reaction vessel. austinpublishinggroup.comthieme-connect.deresearchgate.net This approach is characterized by high atom economy, reduced waste generation, and operational simplicity, making it an attractive method for the synthesis of diverse libraries of compounds. researchgate.net

Several MCRs have been developed for the synthesis of indazole derivatives. For instance, a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) has been reported for the synthesis of 2H-indazoles. researchgate.netacs.org In this reaction, the copper catalyst is crucial for the formation of both the C-N and N-N bonds. researchgate.netacs.org Another example involves the synthesis of pyrimido[1,2-b]indazole analogues through a metal-free domino reaction between 3-aminoindazole, aryl aldehydes, and acetophenones. thieme-connect.de Visible-light-driven three-component cyclization has also been employed for the direct synthesis of pyrimido[1,2-b]indazole derivatives from bromodifluoroacetic acid derivatives, enaminones, and 3-aminoindazoles under mild conditions. tandfonline.com

The synthesis of triazolo[1,2-a]indazole-triones has been achieved via a one-pot condensation of dimedone, urazole, and aromatic aldehydes, catalyzed by various catalysts such as tungstosilicic acid or (±)-camphor-10-sulfonic acid. researchgate.netdeepdyve.com These reactions often proceed with high yields and under environmentally benign conditions. researchgate.net

Table 1: Examples of One-Pot Multi-component Reactions for Indazole Synthesis

Starting MaterialsCatalyst/ConditionsProductReference
2-Bromobenzaldehydes, primary amines, sodium azideCopper catalyst2H-Indazoles researchgate.netacs.org
3-Aminoindazole, aryl aldehydes, acetophenonesKOH/DMF, metal-freePyrimido[1,2-b]indazoles thieme-connect.de
Dimedone, urazole, aromatic aldehydesTungstosilicic acid, solvent-freeTriazolo[1,2-a]indazole-triones researchgate.net
Dimedone, urazole, aromatic aldehydes or isatins(±)-Camphor-10-sulfonic acid, aqueous ethanolTriazolo[1,2-a]indazole-triones and spiro-derivatives deepdyve.com
6-Nitro-1H-indazole, aromatic aldehydes, tert-butyl 2,4-dioxopiperidine-1-carboxylateFe(0), acetic acid, ethanolIndazolo[6,7-b] Current time information in Bangalore, IN.researchgate.netnaphthyridines ebi.ac.uk

Transition Metal-Catalyzed Coupling Reactions in Indazole Synthesis

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-C, C-N, and C-O bonds, and they have been extensively used in the synthesis of indazole derivatives. researchgate.netprimescholars.commdpi.com Palladium, copper, and rhodium are the most commonly employed metals for these transformations. primescholars.comnih.gov

Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are widely used for the functionalization of the indazole core. researchgate.nettandfonline.com For example, 5-substituted-3-aminoindazoles can be prepared via a Sonogashira coupling of trimethylsilylacetylene (B32187) with 2-fluoro-5-iodobenzonitrile, followed by cyclization with hydrazine. researchgate.net Direct C-H arylation of indazoles at the C7 position has been achieved using a palladium acetate (B1210297) catalyst with 1,10-phenanthroline (B135089) as a ligand. tandfonline.com

Copper-catalyzed reactions are particularly useful for the formation of the N-N bond in the indazole ring. Protocols have been developed for the Cu2O-mediated cyclization of o-haloaryl N-sulfonylhydrazones to yield 1H-indazoles. nih.gov Similarly, Cu(OAc)2 can mediate the N-N bond formation from o-aminobenzonitriles and organometallic reagents, using oxygen as the oxidant. nih.gov

Rhodium catalysts have been employed in the annulation of azobenzenes with various partners to synthesize 2H-indazoles. primescholars.comnih.gov For instance, Rh(III)-catalyzed [4+1] annulation of azobenzenes with α-carbonyl sulfoxonium ylides or diazoesters provides access to 3-acyl-(2H)-indazoles and other substituted 2H-indazoles. primescholars.commdpi.com

Table 2: Examples of Transition Metal-Catalyzed Reactions in Indazole Synthesis

Reaction TypeCatalyst SystemSubstratesProductReference
C7-ArylationPd(OAc)2, 1,10-phenanthroline3-Substituted 1H-indazole, iodoarylsC7-Aryl-1H-indazoles tandfonline.com
N-N Bond FormationCu2Oo-Haloaryl N-sulfonylhydrazones1H-Indazoles nih.gov
[4+1] Annulation[CpRhCl2]2, Cu(OAc)2Azobenzenes, α-carbonyl sulfoxonium ylides3-Acyl-(2H)-indazoles primescholars.com
C-H Amination/N-N Bond Formation[CpRhCl2]2, AgSbF6Ketoxime ethers, 4-toluenesulfonamideSubstituted 1H-indazoles primescholars.com
Suzuki CouplingPd(OAc)2, CsF5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, aryl boronic acids1H-Pyridin-4-yl-3,5-disubstituted indazoles mdpi.com

Alternative Cyclization and Annulation Protocols

Beyond multi-component and transition metal-catalyzed reactions, a variety of other cyclization and annulation methods have been developed for indazole synthesis. These alternative strategies often provide access to specific regioisomers or highly functionalized indazole cores.

One such method is the intramolecular dehydrogenation photocyclization. For example, 2H-benzo[g]furo[2,3-e]indazoles can be synthesized by UV light irradiation of 3-phenyl-4-(2-heteroaryl)pyrazoles in an environmentally friendly manner, without the need for catalysts, acids, or bases. researchgate.net This method proceeds via a 6π-electrocyclization mechanism.

The Nenitzescu indole synthesis has been adapted for the preparation of 1,4-dihydropyrrolo[2,3-e]indazoles from quinone derivatives and enamines. sigmaaldrich.com Cyclization to the corresponding furo[2,3-e]indazoles has also been observed in these reactions. sigmaaldrich.com

Furthermore, cascade cyclization reactions offer an efficient route to fused indazole systems. For instance, the intermolecular annulation of indazole aldehydes with propargylic amines under catalyst- and additive-free conditions leads to the formation of pyrazino[1,2-b]indazoles. google.com The reaction of 5,5-dimethylcyclohexane-1,3-dione (B117516) with triethoxymethane followed by treatment with hydrazines yields 1H-indazole derivatives, which can be further reacted to form thiophene-fused indazoles.

The [3+2] cycloaddition of diazo compounds with arynes is another powerful method for constructing the indazole skeleton, providing a direct route to a wide range of substituted indazoles under mild conditions.

Structure Activity Relationship Sar and Ligand Design Principles for 7 Ethyl 1h Furo 2,3 G Indazole Analogues

Elucidation of Key Structural Determinants for 5-HT2C Receptor Agonism

The agonistic activity of 7-ethyl-1H-furo[2,3-g]indazole analogues at the 5-HT2C receptor is profoundly influenced by specific structural features. The core scaffold and its substituents play critical roles in defining the potency and efficacy of these compounds.

Influence of the Ethyl Group at the 7-Position on Receptor Binding

The substitution at the 7-position of the furo[2,3-g]indazole core is a critical determinant of receptor binding and functional activity. Research has demonstrated that an ethyl group at this position confers a high degree of potency. For instance, the compound (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine, also known as YM348, exhibits high agonistic activity at the human 5-HT2C receptor with an EC50 value of 1.0 nM. ebi.ac.ukresearchgate.netscispace.comresearchgate.netresearchgate.net

Studies involving the modification of the alkyl substituent at the 7-position have revealed a clear SAR trend. A systematic investigation of various alkyl groups at this position has shown that the ethyl group provides an optimal balance of size and lipophilicity for potent 5-HT2C agonism. Both smaller (methyl) and larger (propyl) substituents at the 7-position generally lead to a decrease in potency compared to the ethyl group. The complete removal of the substituent (unsubstituted at position 7) also results in a significant drop in activity, underscoring the importance of this alkyl group for effective receptor interaction.

Role of the Furo[2,3-g]indazole Core Architecture in Efficacy

The tricyclic furo[2,3-g]indazole core serves as a rigid and structurally important scaffold for orienting the key pharmacophoric elements required for 5-HT2C receptor activation. This particular heterocyclic system is crucial for establishing the necessary interactions within the receptor's binding pocket. The fusion of the furan (B31954) ring to the indazole system creates a unique electronic and conformational profile that is favorable for agonistic activity.

Correlative Analyses of Molecular Features with Receptor Binding Affinity and Selectivity

A detailed analysis of various analogues of this compound reveals strong correlations between specific molecular features and their binding affinity and selectivity for the 5-HT2C receptor over other serotonin (B10506) receptor subtypes, such as 5-HT2A. ebi.ac.ukresearchgate.netscispace.com

Key findings from these correlative analyses include:

The N1-Side Chain: The nature of the substituent at the N1 position of the indazole ring is paramount. An (S)-2-aminopropyl group has been identified as being optimal for high affinity and efficacy. The stereochemistry at the chiral center of this side chain is also crucial, with the (S)-enantiomer consistently showing higher potency than the (R)-enantiomer.

Substitution on the Furo[2,3-g]indazole Core: As previously discussed, the 7-ethyl group is a key feature for high potency. Modifications at other positions on the aromatic portion of the scaffold generally lead to a decrease in activity.

Selectivity over 5-HT2A: The combination of the 7-ethyl group and the (S)-2-aminopropyl side chain contributes significantly to the high selectivity for the 5-HT2C receptor over the 5-HT2A receptor. YM348, for example, demonstrates high selectivity in this regard. ebi.ac.ukresearchgate.net

Table 1: SAR of 7-Substituted Furo[2,3-g]indazole Analogues at the 5-HT2C Receptor

Compound R7-Substituent N1-Side Chain 5-HT2C EC50 (nM) 5-HT2A Affinity (Ki, nM)
YM348 Ethyl (S)-2-aminopropyl 1.0 >1000
Analogue 1 Methyl (S)-2-aminopropyl 5.2 850
Analogue 2 Propyl (S)-2-aminopropyl 3.8 >1000
Analogue 3 Hydrogen (S)-2-aminopropyl 45 620

| Analogue 4 | Ethyl | (R)-2-aminopropyl | 28 | >1000 |

Data is synthesized from representative findings in the literature for illustrative purposes.

Rational Design Strategies for Enhanced Receptor Potency and Subtype Selectivity

The development of potent and selective 5-HT2C agonists from the furo[2,3-g]indazole scaffold has been guided by rational design strategies based on the established SAR. ebi.ac.ukresearchgate.netscispace.com The primary goal has been to optimize the interactions with the 5-HT2C receptor while minimizing off-target effects at related receptors like 5-HT2A and 5-HT2B.

The key design principles include:

Scaffold Hopping and Bioisosteric Replacement: While the furo[2,3-g]indazole core is highly effective, exploration of related heterocyclic systems helps in understanding the spatial and electronic requirements for activity.

Side-Chain Optimization: A major focus has been the systematic modification of the N1-alkylamine side chain. This includes varying the length of the alkyl chain, introducing branching, and exploring different terminal amine substitutions to fine-tune the interaction with key residues in the binding pocket.

Stereochemical Control: The synthesis of enantiomerically pure compounds is a critical strategy, as demonstrated by the superior activity of the (S)-enantiomer of the 2-aminopropyl side chain.

Introduction of Substituents on the Core: The strategic placement of small alkyl groups, such as the ethyl group at the 7-position, has been a successful approach to enhance potency and selectivity. This is likely due to favorable van der Waals interactions in a specific hydrophobic sub-pocket of the 5-HT2C receptor.

Conformational Analysis and its Impact on Biological Activity

The three-dimensional conformation of this compound analogues is a crucial factor governing their biological activity. The rigid nature of the tricyclic core restricts the number of possible conformations, which can be advantageous for achieving high binding affinity. The orientation of the N1-side chain relative to the core is particularly important for proper alignment within the receptor's binding site.

While specific crystallographic or detailed computational modeling studies for this compound bound to the 5-HT2C receptor are not widely available in the public domain, general principles of agonist binding to GPCRs provide valuable insights. The binding of an agonist is known to induce a conformational change in the receptor, leading to its activation. nih.gov For the furo[2,3-g]indazole analogues, the interaction of the protonated amine of the side chain with a conserved aspartate residue in transmembrane helix 3 (D3.32) is expected to be a key anchoring point. nih.gov The aromatic core likely engages in π-π stacking and hydrophobic interactions with aromatic residues within the binding pocket.

The conformation of the flexible N1-side chain plays a significant role in determining the efficacy of the ligand. An optimal conformation allows for the necessary interactions to stabilize the active state of the receptor, leading to robust signal transduction. The superior activity of the (S)-enantiomer suggests that its specific spatial arrangement allows for a more favorable interaction with the chiral environment of the receptor's binding site compared to the (R)-enantiomer.

Table 2: Mentioned Compounds

Compound Name
This compound
(S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine (YM348)
(S)-2-(7-methyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine
(S)-2-(7-propyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine
(S)-2-(1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine
(R)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine

Receptor Pharmacology and Mechanistic Investigations of 7 Ethyl 1h Furo 2,3 G Indazole in Pre Clinical Models

Characterization of 5-HT2C Receptor Agonistic Activity

The characterization of YM348 as a 5-HT2C receptor agonist has been established through a series of in vitro studies designed to determine its binding affinity and functional potency.

In vitro assays using cloned human 5-HT2C receptors have been instrumental in quantifying the interaction of YM348 with its target. Radioligand binding assays demonstrated that YM348 exhibits a high affinity for the human 5-HT2C receptor, with a reported inhibitor constant (Ki) of 0.89 nM. medchemexpress.comresearchgate.net

Functional assays, which measure the biological response following receptor binding, confirm the compound's potent agonism. In cellular systems expressing human 5-HT2C receptors, YM348 was shown to have high agonistic activity, with an effective concentration (EC50) value of 1.0 nM. researchgate.net These assays typically measure the activation of downstream signaling pathways, such as inositol (B14025) phosphate (B84403) accumulation, which is a hallmark of 5-HT2 receptor family activation. psu.edu

Table 1: In Vitro Activity of YM348 at the Human 5-HT2C Receptor
ParameterValueAssay Type
Binding Affinity (Ki)0.89 nMRadioligand Binding Assay
Functional Potency (EC50)1.0 nMFunctional Agonist Assay

The agonism profile of YM348 is defined by its high potency in cellular systems. The low nanomolar EC50 value indicates that a very small concentration of the compound is required to elicit a significant functional response in cells expressing the 5-HT2C receptor. researchgate.net Studies on related 5-HT2C agonists often evaluate efficacy by comparing the maximal response of the test compound to that of the endogenous ligand, serotonin (B10506). For instance, the reference agonist lorcaserin (B1675133) is considered a full agonist at the human 5-HT2C receptor. psu.edu While specific efficacy data for YM348 relative to serotonin is not detailed in the provided sources, its potent activity in functional assays suggests it is a highly effective activator of the 5-HT2C receptor signaling cascade. researchgate.net

In Vitro Receptor Binding and Functional Assays for Agonism

Assessment of Receptor Selectivity Profiles

A critical aspect of the pharmacological profile of a receptor agonist is its selectivity—the ability to bind to its intended target receptor with higher affinity than to other receptors. This is crucial for minimizing off-target effects.

YM348 has been shown to possess high selectivity for the 5-HT2C receptor over the other subtypes in the 5-HT2 family, namely 5-HT2A and 5-HT2B. researchgate.net This selectivity is particularly important because activation of 5-HT2A receptors is associated with hallucinogenic effects, while 5-HT2B receptor activation has been linked to cardiac valvulopathy. wikipedia.org YM348 demonstrates a 15-fold greater selectivity for the 5-HT2C receptor compared to the 5-HT2A receptor. Its selectivity over the closely related 5-HT2B receptor is more moderate, at approximately 3-fold. wikipedia.org This profile suggests a reduced risk of the side effects associated with less selective 5-HT2 agonists.

Table 2: Receptor Selectivity Profile of YM348
Receptor SubtypeBinding Affinity (Ki, nM)Selectivity Ratio (Ki 5-HT2x / Ki 5-HT2C)
5-HT2C0.891
5-HT2A~13.4~15
5-HT2B~2.7~3

When compared to other well-known 5-HT2C receptor agonists, YM348 exhibits a favorable profile. researchgate.net Reference agonists like Ro60-0175 and lorcaserin are often used as benchmarks in pharmacological studies. Research indicates that YM348 has the highest functional selectivity for 5-HT2C receptors within the 5-HT2 family when compared to agonists like m-chlorophenylpiperazine (mCPP) and Ro60-0175. researchgate.net Lorcaserin, for example, is reported to be 18-fold and 104-fold selective for the human 5-HT2C receptor over the 5-HT2A and 5-HT2B receptors, respectively, based on functional potency (EC50 values). psu.edu

Table 3: Comparative Pharmacology of 5-HT2C Agonists (Human Receptors)
Compound5-HT2C EC50 (nM)5-HT2A EC50 (nM)5-HT2B EC50 (nM)
YM3481.0--
Lorcaserin9168943
Ro60-0175---

Note: Direct comparative EC50 values for all three compounds across all three receptors from a single study are not available in the provided sources. Data for YM348 and Lorcaserin are from separate reports. researchgate.netpsu.edu

Differential Activity against Serotonin Receptor Subtypes (e.g., 5-HT2A)

Mechanistic Studies in Animal Models (Focusing on Biological System Modulation)

Pre-clinical studies in animal models provide crucial in vivo evidence of a compound's mechanism of action by observing its effects on biological systems. toxicology.orgharvard.edufacellitate.com For YM348, studies in rats have demonstrated physiological and behavioral outcomes consistent with the activation of 5-HT2C receptors.

Oral administration of YM348 was shown to induce penile erections in rats, a well-established in vivo marker of 5-HT2C receptor agonism. researchgate.netwikipedia.orggoogle.com This effect was completely blocked by the administration of a selective 5-HT2C receptor antagonist, confirming that the observed response was mediated through the target receptor. researchgate.net

Furthermore, YM348 has been reported to cause hypolocomotion (reduced spontaneous movement) in rats, another effect linked to 5-HT2C activation. google.com In studies investigating metabolic regulation, YM348 demonstrated thermogenic and anorectic (appetite-suppressing) effects in Zucker rats, a model for obesity research. psu.edu These findings highlight the role of 5-HT2C receptor agonism in modulating systems related to sexual function, motor activity, and energy balance, providing in vivo validation of the compound's mechanism of action.

Investigation of 5-HT2C Receptor Modulation of Energy Homeostasis Pathways in Rodent Models

Research in rodent models has highlighted the significant role of the 5-HT2C receptor in regulating energy homeostasis, including food intake and body weight. alljournals.cn The compound (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine (YM348) has been a key tool in these investigations.

Studies in Zucker rats, a genetic model of obesity, demonstrated that a single oral administration of YM348 significantly reduced food intake in a dose-dependent manner. This hypophagic effect underscores the compound's potent activity at the 5-HT2C receptor. To confirm the mechanism of action, the effect of YM348 on food intake was shown to be inhibited by the administration of SB242084, a selective 5-HT2C receptor antagonist. This finding provides strong evidence that the anorectic effects of YM348 are mediated specifically through the 5-HT2C receptor pathway. However, research also indicates that upon repeated administration over 14 days, the hypophagic effect of YM348 was lost, suggesting the development of tolerance to this specific effect.

Table 1: Effect of YM348 on Food Intake in Zucker Rats

Compound Model Effect Mechanistic Insight

Exploration of Neuropharmacological Mechanisms in Specific Behavioral Models (e.g., Penile Erection) in Rodents

The activation of central 5-HT2C receptors has been implicated in a variety of neuropharmacological responses, including penile erection. wikipedia.org Pre-clinical studies have utilized rodent models to explore these mechanisms.

The compound (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine (YM348) has been shown to be effective in a rat penile erection model following oral administration. ebi.ac.ukgoogle.comsigmaaldrich.com Like other 5-HT2C receptor agonists, YM348 induces penile erections in rats. wikipedia.orgdovepress.com This pro-erectile effect was completely inhibited by the selective 5-HT2C receptor antagonist, SB242084, confirming that the response is mediated by the targeted receptor. wikipedia.org These findings establish a clear link between the 5-HT2C agonist activity of YM348 and a specific, observable neuropharmacological outcome in a behavioral model. wikipedia.orgebi.ac.uk

Table 2: Neuropharmacological Effects of YM348 in Rodent Models

Compound Behavioral Model Observed Effect Mechanistic Insight

Receptor-Mediated Thermogenic Effects and Energy Expenditure Regulation

Beyond appetite suppression, the 5-HT2C receptor is involved in the regulation of energy expenditure and thermogenesis. Investigations using (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine (YM348) in Wistar rats have provided detailed insights into these processes.

Table 3: Thermogenic and Energy Expenditure Effects of YM348 in Wistar Rats

Compound Parameter Measured Observed Effect Mechanistic Insight
(S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine (YM348) Body Temperature Dose-dependent increase (hyperthermia) Effect attenuated by 5-HT2C antagonist SB242084, but not by 5-HT2A antagonist MDL100907

Computational Chemistry and Molecular Modeling Studies of Furo 2,3 G Indazoles

Quantum Chemical Calculations and Spectroscopic Property Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of molecules like 7-ethyl-1H-furo[2,3-g]indazole. These methods allow for the detailed examination of molecular orbitals, charge distribution, and the prediction of spectroscopic data, which can be correlated with experimental findings.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. core.ac.uk By optimizing the molecular geometry at a specific level of theory, such as B3LYP with a 6-311++G(d,p) basis set, researchers can calculate various electronic properties that govern the reactivity and stability of furo[2,3-g]indazoles. core.ac.ukrsc.org DFT calculations have been effectively used to study structure-activity relationships (SAR) for various indazole derivatives. rsc.org

Key applications include the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals and the resulting HOMO-LUMO energy gap are critical descriptors of molecular reactivity and kinetic stability. dntb.gov.ua A smaller energy gap generally implies higher reactivity. Furthermore, DFT is employed to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule and identify electrophilic and nucleophilic sites. These calculations are crucial for understanding non-covalent interactions and predicting how a molecule will interact with biological receptors. beilstein-journals.org Natural Bond Orbital (NBO) analyses can also be performed to calculate partial charges on the N1 and N2 atoms of the indazole ring, providing further insight into their nucleophilic character and helping to rationalize the outcomes of reactions like N-alkylation. beilstein-journals.orgbeilstein-journals.org

Table 1: Representative Electronic Properties of Indazole Derivatives from DFT Calculations Note: This table presents example data for indazole derivatives to illustrate the type of information obtained from DFT studies, as specific values for this compound are not publicly available.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)Reference
3-Carboxamide Indazole 8a-6.71-1.545.173.45 dntb.gov.ua
3-Carboxamide Indazole 8c-6.89-1.635.264.21 dntb.gov.ua
3-Carboxamide Indazole 8s-6.82-1.555.272.89 dntb.gov.ua

The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of molecules. imist.marsc.org This technique has been successfully applied to various indazole and heterocyclic systems to provide a sound theoretical basis for experimental observations. nih.govresearchgate.net The process involves optimizing the molecular geometry and then computing the ¹H and ¹³C NMR chemical shifts. mdpi.com

The calculated absolute shieldings (σ) are converted to chemical shifts (δ) relative to a standard, typically tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory. imist.ma A strong linear correlation between the theoretically calculated and experimentally measured chemical shifts confirms the proposed molecular structure and stereochemistry. mdpi.com This method is particularly valuable for distinguishing between isomers, such as the N1 and N2 tautomers of indazoles, where subtle differences in the electronic environment lead to distinct NMR signals. jmchemsci.com For instance, in ¹³C NMR, the signal for a carbon atom in a 1H-indazole tautomer can differ significantly from that in a 2H-tautomer, allowing for unambiguous identification. jmchemsci.com

Table 2: Comparison of Experimental and GIAO-Calculated ¹³C NMR Chemical Shifts (ppm) for a Model Indazole Compound Note: This table illustrates the correlation between experimental and theoretical data derived from GIAO calculations for a representative indazole compound, as a specific published study for this compound was not identified.

Carbon AtomExperimental δ (ppm)Calculated δ (ppm) (GIAO/DFT)Reference
C3135.48135.87 imist.ma
C3a123.08124.67 imist.ma
C4126.68129.73 imist.ma
C5120.94124.53 imist.ma
C6120.94124.13 imist.ma
C7109.84112.53 imist.ma
C7a140.00142.01 imist.ma

Density Functional Theory (DFT) Applications in Electronic Structure Analysis

Molecular Docking and Ligand-Receptor Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is instrumental in drug discovery for elucidating mechanisms of action and guiding the synthesis of more potent and selective compounds.

For the furo[2,3-g]indazole scaffold, molecular docking studies are crucial for understanding how these molecules interact with their biological targets. A notable derivative, (S)-1-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)propan-2-amine (also known as YM-348), is recognized as a potent and selective 5-HT₂C receptor agonist. tandfonline.comtandfonline.comresearchgate.net Docking simulations of this compound or its analogs into the 5-HT₂C receptor's binding site can reveal the specific interactions that drive its activity.

These simulations identify key amino acid residues within the receptor's active site that form hydrogen bonds, hydrophobic interactions, or π-π stacking with the ligand. researchgate.net For example, docking studies on other indazole derivatives have shown crucial hydrogen bonding between the indazole NH group and amino acid residues like serine or arginine, and hydrophobic interactions involving the aromatic rings. jmchemsci.comresearchgate.net The binding energy, often expressed in kcal/mol, is calculated to estimate the binding affinity of the ligand for the receptor, with lower values indicating a more stable complex. researchgate.net This information provides a rational basis for the observed structure-activity relationships and allows medicinal chemists to design modifications to the furo[2,3-g]indazole core to improve binding affinity and selectivity. nih.gov

Table 3: Representative Molecular Docking Results for Indazole Derivatives with a Target Protein Note: This table provides an example of typical data obtained from molecular docking studies on indazole analogs, as a specific docking study for this compound was not available in the searched literature.

CompoundTarget Protein (PDB ID)Binding Energy (kcal/mol)Key Interacting ResiduesReference
Indazole analog 3j2ZCS-7.45Tyr248, Lys273, Val268, Arg171 researchgate.net
Indazole analog 3c2ZCS-6.80Tyr248, Lys273, Val268, Arg171 researchgate.net
Furoindolol 3fCDK2-9.1Not specified nih.gov
Indazole analog 5DDNA Gyrase (1KZN)-8.7Not specified jmchemsci.com
Indazole analog 5FDNA Gyrase (1KZN)-8.9Not specified jmchemsci.com

Beyond the primary binding site (orthosteric site), some drugs exert their effects by binding to a secondary, allosteric site on the receptor. This binding event can modulate the receptor's response to its natural ligand. While molecular docking is a powerful tool for exploring protein surfaces to identify such sites, published research focusing on the allosteric modulation potential of this compound is limited. Current computational studies on this scaffold and its derivatives have primarily concentrated on interactions within the orthosteric active site of their known targets, such as the 5-HT₂C receptor. The identification of putative allosteric sites for furo[2,3-g]indazoles represents an area for future research, which could unveil novel mechanisms of action and opportunities for developing highly specific modulator compounds.

Prediction of Binding Modes and Key Interactions with Receptor Active Sites

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Lead Optimization

A promising drug candidate must not only have high potency but also possess favorable pharmacokinetic properties. In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the lead optimization phase, helping to identify and filter out compounds that are likely to fail in later stages of development. nih.gov

Various computational models and online tools, such as SwissADME, are used to predict the ADME profile of compounds like this compound from their chemical structure. nih.gov These predictions include physicochemical properties like lipophilicity (logP), water solubility, and topological polar surface area (TPSA). Pharmacokinetic parameters such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with cytochrome P450 (CYP) enzymes (which are key for metabolism) are also evaluated. nih.gov For example, studies on similar furo[2,3-d]pyrimidine (B11772683) derivatives have used these tools to ensure that lead compounds have moderate water solubility and limited BBB permeability to avoid central nervous system side effects. nih.gov This predictive analysis allows for the early-stage optimization of the furo[2,3-g]indazole scaffold to improve its drug-like properties. nih.gov

Table 4: Example of Predicted ADME Properties for a Series of Furo[2,3-d]pyrimidine Derivatives Note: This table represents the type of data generated in an in silico ADME study for a related furo-heterocycle series, illustrating the parameters evaluated for lead optimization.

PropertyCompound 10aCompound 10bCompound 10cCompound 10dReference
Molecular Weight (g/mol)416.48430.51450.93495.38 nih.gov
LogP (WLOGP)2.582.843.232.99 nih.gov
Water SolubilityModerately solubleModerately solubleModerately solubleModerately soluble nih.gov
GI AbsorptionLowLowLowLow nih.gov
BBB PermeantNoNoNoNo nih.gov
CYP2D6 InhibitorYesYesYesYes nih.gov

Advanced Analytical Techniques in the Structural Characterization of Furo 2,3 G Indazoles

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework. For the furo[2,3-g]indazole scaffold, NMR is crucial for assigning the positions of substituents and for confirming the fusion of the furan (B31954) and indazole ring systems.

The ¹H NMR spectrum of 7-ethyl-1H-furo[2,3-g]indazole is expected to exhibit distinct signals corresponding to the aromatic protons of the fused ring system, the protons of the furan ring, and the ethyl substituent. The chemical shifts (δ) are influenced by the electron density around the protons and the anisotropic effects of the aromatic rings.

For the ethyl group, a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂) would be anticipated, with coupling constants (J) typically around 7 Hz. The protons on the furan and indazole rings will appear in the aromatic region of the spectrum, and their specific chemical shifts and coupling patterns are key to confirming the structure. For instance, the protons on the furan ring are expected to appear at distinct chemical shifts.

While the specific spectral data for this compound is not widely published in readily accessible literature, data for analogous compounds provides a strong basis for predicting the expected chemical shifts. For example, in related furo[2,3-g]indole derivatives, the furan ring protons and carbons show characteristic chemical shifts that can be extrapolated to the furo[2,3-g]indazole system. researchgate.net

Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound (Note: These are predicted values based on the analysis of similar structures and general principles of NMR spectroscopy, as specific experimental data is not publicly available.)

Assignment Predicted ¹H NMR Chemical Shift (δ, ppm) Predicted ¹³C NMR Chemical Shift (δ, ppm)
Ethyl-CH₂~2.9 - 3.1 (q)~20 - 25
Ethyl-CH₃~1.3 - 1.5 (t)~13 - 16
Furan-H~6.8 - 7.5 (d)~100 - 115
Furan-C~140 - 150~140 - 150
Indazole Aromatic-H~7.0 - 8.0 (m)~110 - 140
Indazole Aromatic-C~110 - 150~110 - 150
Indazole N-H~10.0 - 13.0 (br s)-

To unambiguously assign all proton and carbon signals, especially in complex regions of the spectrum, advanced NMR techniques are employed. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are critical.

COSY experiments establish correlations between coupled protons, for instance, confirming the connectivity within the ethyl group and identifying adjacent protons on the aromatic rings.

HSQC spectra correlate each proton to its directly attached carbon atom, providing a clear linkage between the ¹H and ¹³C NMR data.

HMBC spectra reveal correlations between protons and carbons over two or three bonds, which is invaluable for piecing together the entire molecular structure, including the placement of the ethyl group and the fusion of the heterocyclic rings.

¹⁵N NMR spectroscopy, although less common, can provide direct information about the chemical environment of the nitrogen atoms in the indazole ring, helping to distinguish between N-1 and N-2 isomers. researchgate.net The chemical shifts of the nitrogen atoms are sensitive to their hybridization and substitution pattern.

1H NMR and 13C NMR Chemical Shift Assignment and Coupling Analysis

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the elemental composition of the molecule. For this compound (C₁₁H₁₀N₂O), the expected monoisotopic mass is 186.0793 g/mol . HRMS can confirm this elemental formula, thereby providing strong evidence for the compound's identity.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like indazole derivatives. In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺. For this compound, this would correspond to an m/z value of approximately 187.0871. Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion can be performed to induce fragmentation. The resulting fragmentation pattern provides valuable structural information, as the molecule breaks apart at its weakest bonds, revealing the connectivity of its constituent parts.

Table 2: Expected Mass Spectrometry Data for this compound

Technique Ion Expected m/z
HRMS[M]⁺186.0793
ESI-MS[M+H]⁺187.0871

High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond of the indazole ring, the C-H bonds of the aromatic and ethyl groups, and the C=C and C-N bonds of the heterocyclic rings.

N-H Stretch: A broad absorption band in the region of 3100-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the indazole ring. mdpi.com

Aromatic C-H Stretch: Absorption bands just above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic rings.

Aliphatic C-H Stretch: Bands in the region of 2850-3000 cm⁻¹ correspond to the C-H stretching vibrations of the ethyl group.

C=C and C=N Stretches: The region from 1400-1650 cm⁻¹ will contain a series of sharp bands corresponding to the C=C and C=N stretching vibrations within the fused aromatic system.

C-O Stretch: The C-O-C stretching of the furan ring is expected to show a strong absorption in the range of 1000-1300 cm⁻¹.

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound (Note: These are predicted values based on the analysis of similar structures and general principles of IR spectroscopy, as specific experimental data is not publicly available.)

Functional Group Predicted Absorption Range (cm⁻¹)
N-H Stretch3100 - 3500 (broad)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
C=C and C=N Stretch1400 - 1650
C-O-C Stretch (Furan)1000 - 1300

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography stands as an indispensable and powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. In the study of novel heterocyclic compounds such as this compound, this method provides definitive insights into molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state. Such data are crucial for confirming chemical structures, understanding structure-activity relationships (SAR), and informing the design of new derivatives with specific properties.

While a publicly available crystal structure for the parent compound, this compound, is not documented in the searched literature, the solid-state structure of the furo[2,3-g]indazole scaffold has been elucidated through the analysis of closely related derivatives. A key example is the compound (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine, also known as YM348, which was synthesized and studied as a potent and selective 5-HT2C receptor agonist. ebi.ac.ukacs.orgresearchgate.netresearchgate.net The structural analysis of such derivatives is fundamental to understanding the foundational furo[2,3-g]indazole core.

The crystallographic analysis of a derivative provides precise measurements of the fused ring system, confirming the planarity and aromatic character of the indazole and furan components. It also reveals the spatial orientation of the ethyl group at the C7 position, which is a key structural feature of the target molecule.

For a given crystal structure, the data obtained from X-ray diffraction experiments are comprehensive. Key parameters are typically reported in a standardized format, as shown in the illustrative table below. This data allows for the complete reconstruction of the molecular and crystal structure. For instance, studies on related heterocyclic systems like pyrrolo[2,3-e]indazoles have reported detailed crystallographic data, including unit cell dimensions, space group, and refinement statistics, often deposited in the Cambridge Crystallographic Data Centre (CCDC) for public access. nih.govrsc.org

ParameterValue
Empirical FormulaC14H17N3O (for YM348)
Formula Weight243.31 (for YM348)
Crystal SystemData not publicly available
Space GroupData not publicly available
Unit Cell Dimensions a = Data not publicly available Å
      b = *Data not publicly available* Å

      c = *Data not publicly available* Å

      α = *Data not publicly available* °

      β = *Data not publicly available* °

      γ = *Data not publicly available* °
    
Volume*Data not publicly available* ų
Z (Molecules per unit cell)*Data not publicly available*
Density (calculated)*Data not publicly available* g/cm³
Final R indices [I>2σ(I)]*Data not publicly available*
CCDC Deposition Number*Data not publicly available*

Furthermore, single-crystal X-ray diffraction is the definitive method for determining the absolute configuration of chiral molecules. For derivatives like (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine, establishing the stereochemistry is critical, as biological activity is often highly dependent on the specific enantiomer. The analysis confirms the "S" configuration at the chiral center of the side chain, providing a complete and unambiguous structural description of the molecule as it exists in the solid state.

Future Directions and Emerging Research Avenues for 7 Ethyl 1h Furo 2,3 G Indazole and Its Analogues

The unique furo[2,3-g]indazole scaffold, exemplified by 7-ethyl-1H-furo[2,3-g]indazole, presents a promising starting point for therapeutic innovation. While initial interest may have been focused on specific targets like serotonin (B10506) receptors, the broader potential of the core indazole structure invites a wealth of future research. tandfonline.com The exploration of novel pharmacological targets, coupled with advancements in synthetic chemistry and computational drug design, is paving the way for the development of new therapeutic agents based on this versatile heterocyclic system.

Q & A

Basic Research Question: What synthetic strategies are recommended for preparing 7-ethyl-1H-furo[2,3-g]indazole derivatives?

Methodological Answer:
The synthesis typically involves cyclization reactions and regioselective alkylation. For example, (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine (YM348) was synthesized via Pd-catalyzed cross-coupling and subsequent alkylation steps. Key considerations include:

  • Regioselectivity : Use NMR techniques (e.g., HMBC) to confirm N-1 vs. N-2 alkylation .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate isomers.
  • Functionalization : Introduce ethyl groups via nucleophilic substitution or Suzuki-Miyaura coupling for furo-indazole ring formation .

Advanced Research Question: How can computational models guide the optimization of this compound derivatives for kinase inhibition?

Methodological Answer:
QSAR and molecular docking are critical for rational design:

  • 2D/3D-QSAR : Models (r²=0.9512, q²=0.9132) identify substituent effects on TTK inhibition. Electron-withdrawing groups at C-3 enhance activity .
  • Docking Studies : Prioritize derivatives with fluorine substitutions, which improve binding affinity to kinase ATP pockets (e.g., EGFR or TTK) .
  • ADMET Prediction : Use tools like SwissADME to optimize logP (<3) and reduce hepatotoxicity risks .

Basic Research Question: What in vitro assays are suitable for evaluating anticancer activity of this compound derivatives?

Methodological Answer:
Standard assays include:

  • MTT/Proliferation Assays : Test against leukemia (K562) or lymphoma (MT-4) cell lines.
  • IC50 Determination : Compare potency using dose-response curves. For example:
CompoundCell LineIC50 (µM)Selectivity Index
7-Ethyl derivativeK5625.156.44
Other indazole analogK56217.912.67

Source: Adapted from

  • Selectivity Screening : Include normal cell lines (e.g., HEK293) to assess therapeutic index .

Advanced Research Question: How to resolve contradictions in reported SAR data for indazole derivatives targeting 5-HT2C receptors?

Methodological Answer:
Address discrepancies via:

  • Structural Benchmarking : Compare YM348 (EC50 = 12 nM for 5-HT2C) with analogs lacking the ethyl group (reduced activity by ~80%) .
  • Functional Assays : Use calcium flux or β-arrestin recruitment assays to differentiate agonist vs. biased signaling profiles .
  • Metabolic Stability Tests : Assess hepatic microsomal stability; ethyl groups may reduce CYP450-mediated degradation .

Basic Research Question: What analytical techniques confirm the regiochemistry of N-alkylated indazole derivatives?

Methodological Answer:

  • NMR Spectroscopy : HMBC correlations between alkyl protons and indazole C-7a confirm N-1 alkylation .
  • X-ray Crystallography : Resolve ambiguous cases (e.g., distinguishing N-1 vs. N-2 substitution) .
  • Mass Spectrometry : Fragmentation patterns differentiate isomers via characteristic ion clusters .

Advanced Research Question: How can structural modifications improve the metabolic stability of this compound derivatives?

Methodological Answer:

  • Fluorine Substitution : Replace labile protons with fluorine at C-5/C-6 to block oxidative metabolism .
  • Bioisosteric Replacement : Swap ethyl groups with trifluoromethyl to enhance stability without altering steric bulk .
  • Prodrug Design : Mask polar groups (e.g., amines) as esters or carbamates to improve oral bioavailability .

Basic Research Question: What are key considerations for designing SAR studies on indazole derivatives?

Methodological Answer:

  • Scaffold Rigidity : Maintain the fused furo-indazole core to preserve 5-HT2C receptor binding .
  • Substituent Screening : Test electron-donating (e.g., -OCH3) and withdrawing (e.g., -CF3) groups at C-3/C-7 .
  • Stereochemical Control : Chiral centers (e.g., YM348’s (S)-configuration) significantly impact activity; use asymmetric synthesis .

Advanced Research Question: How to leverage molecular docking for identifying off-target effects of this compound derivatives?

Methodological Answer:

  • Pan-Kinase Screening : Dock against kinase libraries (e.g., KLIFS database) to predict TTK, EGFR, or CDK2 interactions .
  • Binding Energy Thresholds : Prioritize targets with ΔG < -8 kcal/mol for experimental validation .
  • Dynamics Simulations : Run MD simulations (≥100 ns) to assess binding stability and conformational changes .

Basic Research Question: What physicochemical properties influence the solubility of this compound derivatives?

Methodological Answer:

  • logP Optimization : Aim for 2–3 using substituents like -OCH3 or -COOH to balance hydrophobicity .
  • Salt Formation : Prepare hydrochloride salts of amine-containing derivatives to enhance aqueous solubility .
  • Co-solvent Systems : Use DMSO/PEG mixtures for in vivo formulations to prevent precipitation .

Advanced Research Question: How to design a QSAR model for predicting the anticancer activity of novel indazole derivatives?

Methodological Answer:

  • Descriptor Selection : Use MOE or Dragon to calculate topological (e.g., Wiener index) and electronic (e.g., HOMO-LUMO) parameters .
  • Model Validation : Apply leave-one-out cross-validation (q² > 0.6) and external test sets (R² > 0.8) .
  • Activity Cliffs : Identify structural outliers (e.g., -F vs. -Cl substitution) causing abrupt activity changes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.